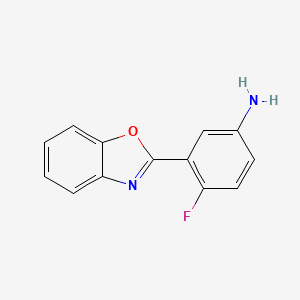

3-(1,3-Benzoxazol-2-il)-4-fluoroanilina

Descripción general

Descripción

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with a fluorinated aniline moiety

Aplicaciones Científicas De Investigación

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline has a wide range of applications in scientific research:

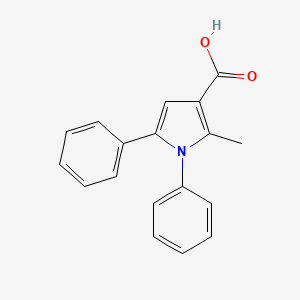

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been found to interact with various targets, such asCathepsin S , which plays a crucial role in immune responses.

Mode of Action

Benzoxazole derivatives are known for their wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad substrate scope and functionalization .

Pharmacokinetics

The pharmacokinetic properties of similar benzoxazole derivatives have been investigated .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts .

Análisis Bioquímico

Biochemical Properties

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with protein tyrosine phosphatase-1B (PTP-1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . The interaction between 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline and PTP-1B is characterized by the inhibition of the enzyme’s activity, which can lead to enhanced insulin sensitivity and potential therapeutic applications in diabetes management .

Cellular Effects

The effects of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of immune responses and inflammation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis . These long-term effects are particularly relevant in the context of chronic diseases and therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation . At high doses, 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that can be excreted through the urine . The metabolic flux and levels of these metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability in enzyme activity .

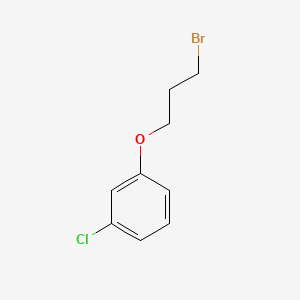

Transport and Distribution

The transport and distribution of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and distribution . Additionally, 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline to these compartments is mediated by specific signals and post-translational modifications that direct its localization and activity .

Métodos De Preparación

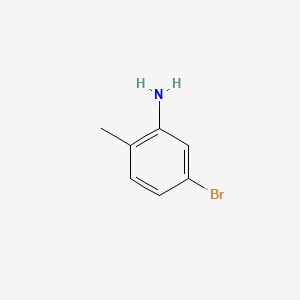

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline typically involves the condensation of 2-aminophenol with 4-fluoroaniline under acidic conditions. A common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to make the process more environmentally friendly .

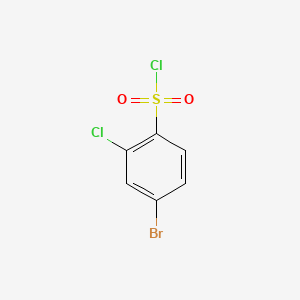

Types of Reactions:

Oxidation: 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl), and halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives

Comparación Con Compuestos Similares

- 2-(1,3-Benzoxazol-2-yl)-5-fluoroaniline

- 3-(1,3-Benzoxazol-2-yl)-2-fluoroaniline

- 4-(1,3-Benzoxazol-2-yl)-2-fluoroaniline

Comparison: 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug discovery and material science .

Propiedades

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPQMNYKHHIKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382432 | |

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220705-28-2 | |

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.